![molecular formula C23H20ClN3O3S B2531697 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1031555-03-9](/img/structure/B2531697.png)
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide
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Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
The exact mass of the compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activities
Compounds with the benzothiazine core structure, including derivatives synthesized for antioxidant studies, have shown moderate to significant radical scavenging activity. This suggests their potential application in developing treatments or supplements aimed at combating oxidative stress-related diseases (Ahmad et al., 2012).
Antitumor Activity
Derivatives of benzothiazole, a related chemical structure, have been synthesized and evaluated for their antitumor activity. Some of these derivatives demonstrated considerable anticancer activity against various cancer cell lines, indicating the potential use of similar compounds in cancer research and therapy development (Yurttaş et al., 2015).
Spectroscopic and Photovoltaic Efficiency Studies
Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs). This indicates a possible application in developing more efficient photovoltaic devices (Mary et al., 2020).
Metabolic Stability Improvements
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to benzothiazole derivatives to enhance metabolic stability. Such studies contribute to the development of more stable and effective therapeutic agents (Stec et al., 2011).
properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)26-27(31(21,29)30)16-22(28)25-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECPSQSZHXLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide |
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